molecular formula C8H8ClNO3 B8297794 Methyl 5-chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 5-chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No. B8297794
M. Wt: 201.61 g/mol
InChI Key: SFGFZUFPNAUWSQ-UHFFFAOYSA-N
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Patent
US07776869B2

Procedure details

A mixture of methyl-5-chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (0.36 g, 1.8 mmol) and 2.0 mL each MeOH and 1N NaOH was heated in a sealed vial to 80° C. for 1 h. The reaction was cooled to ambient temperature, and the methanol was removed by a stream of nitrogen. Water (2 ml) was added and the solution was adjusted to pH 1 with 6N HCl. A thick white precipitate formed which was partitioned between water and dichloromethane. The organic layer was removed and the aqueous layer was extracted twice with dichloromethane. The combined organic layers were dried with Na2SO4, filtered, and concentrated to give an orange-yellow solid. The material was partitioned between 1N HCl and EtOAc. The organic layer was washed twice with 1N HCl, dried with Na2SO4, filtered, and concentrated to give the desired product as a light orange solid. MS (m/z): 188.0 (M+H)+. Calc'd for C7H6ClNO3: 187.58.
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:6](=[O:13])[N:7]([CH3:12])[CH:8]=[C:9]([Cl:11])[CH:10]=1)=[O:4].[OH-].[Na+]>CO>[Cl:11][C:9]1[CH:10]=[C:5]([C:3]([OH:4])=[O:2])[C:6](=[O:13])[N:7]([CH3:12])[CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.36 g
Type
reactant
Smiles
COC(=O)C=1C(N(C=C(C1)Cl)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
the methanol was removed by a stream of nitrogen
ADDITION
Type
ADDITION
Details
Water (2 ml) was added
CUSTOM
Type
CUSTOM
Details
A thick white precipitate formed which
CUSTOM
Type
CUSTOM
Details
was partitioned between water and dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an orange-yellow solid
CUSTOM
Type
CUSTOM
Details
The material was partitioned between 1N HCl and EtOAc
WASH
Type
WASH
Details
The organic layer was washed twice with 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(N(C1)C)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.